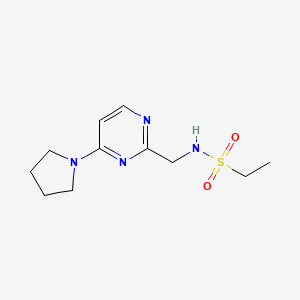

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide

Description

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide is a pyrimidine-based compound featuring a pyrrolidine moiety at the 4-position of the pyrimidine ring and an ethanesulfonamide group attached via a methylene linker at the 2-position. The ethanesulfonamide group contributes to polarity and hydrogen-bonding capacity, which may affect solubility and target affinity.

Propriétés

IUPAC Name |

N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2S/c1-2-18(16,17)13-9-10-12-6-5-11(14-10)15-7-3-4-8-15/h5-6,13H,2-4,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXQYXUJMNPSQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1=NC=CC(=N1)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of trifluoroacetic acid as a catalyst . Another method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of the compound in a single step .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reduction reactions can be carried out using sodium borohydride or similar reducing agents.

Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidine ring.

Common Reagents and Conditions

Oxidation: mCPBA in an organic solvent.

Reduction: Sodium borohydride in ethanol.

Substitution: Trifluoroacetic acid as a catalyst in the presence of aromatic or heterocyclic C-nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Applications De Recherche Scientifique

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets. It acts as an antagonist for the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . Additionally, it can inhibit a range of enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1 .

Comparaison Avec Des Composés Similaires

Ethanesulfonamide Derivatives (Compounds 3k and 3l)

N-(3-((4-((5-Cyclopropyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanesulfonamide (3k) and N-(4-((4-((5-Cyclopropyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)phenyl)ethanesulfonamide (3l) () share the ethanesulfonamide moiety and pyrimidine core with the target compound. Key differences include:

- Substituents: Both 3k and 3l feature a pyrazole-amino group at the pyrimidine’s 4-position, whereas the target compound has a pyrrolidine group.

- Linkage : The sulfonamide in 3k/3l is attached to an aniline ring, whereas the target compound’s sulfonamide is linked via a methylene group to the pyrimidine.

- Synthesis : All three compounds likely employ sulfonylation with ethanesulfonyl chloride in THF/triethylamine, but 3k/3l require additional Suzuki coupling steps for boronic acid intermediates .

| Property | Target Compound | Compound 3k/3l |

|---|---|---|

| Core Structure | Pyrimidine + pyrrolidine | Pyrimidine + pyrazole-amino |

| Sulfonamide Position | C2-methyl | Aniline-linked |

| Molecular Flexibility | High (pyrrolidine) | Moderate (rigid pyrazole) |

Methanesulfonamide Derivatives ()

The compound N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide () shares a pyrazolo-pyrimidine core but differs in:

- Sulfonamide Type : Methanesulfonamide vs. ethanesulfonamide.

- Physicochemical Data : Melting point (252–255°C) and molecular weight (603.0 g/mol) are significantly higher due to the extended aromatic system .

Pyridine-Based Analogues ()

Pyridine derivatives like N-(3-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide () differ in their heterocyclic core (pyridine vs. pyrimidine). The tert-butyldimethylsilyl (TBS) group introduces steric bulk and lipophilicity, contrasting with the target compound’s polar sulfonamide .

Fluorophenyl-Substituted Sulfonamides ()

N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide () features a fluorophenyl group and hydroxymethyl substituents on the pyrimidine. The N-methylation of the sulfonamide reduces hydrogen-bonding capacity compared to the target compound’s free N–H group. Crystal structure data for this compound highlight planar pyrimidine geometry, which may differ in the target due to pyrrolidine’s flexibility .

Activité Biologique

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores its biological activity, supported by relevant research findings, case studies, and data tables.

- Molecular Formula : C12H18N4O2S

- Molecular Weight : 278.36 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound functions primarily as a kinase inhibitor , targeting specific pathways involved in cancer proliferation. It is particularly noted for its ability to inhibit the MAPK-interacting kinases (Mnks) , which play a crucial role in the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), a process implicated in various cancers, including acute myeloid leukemia (AML) .

Anti-Cancer Properties

Research has demonstrated that this compound exhibits significant anti-proliferative effects against cancer cell lines. In vitro studies show that it can reduce cell viability and induce apoptosis in AML cells by down-regulating anti-apoptotic proteins such as Mcl-1 and cleaving PARP .

Table 1: In Vitro Anti-Proliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MV4-11 (AML) | 0.5 | Inhibition of Mnk2, reduction of phosphorylated eIF4E |

| A549 (Lung Cancer) | 1.2 | Induction of apoptosis via PARP cleavage |

| MCF7 (Breast Cancer) | 0.8 | Down-regulation of Mcl-1 |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and bioavailability, making it a candidate for oral administration . Studies suggest that the compound has a half-life conducive to maintaining therapeutic levels in systemic circulation.

Case Studies

In clinical settings, several case studies have highlighted the effectiveness of this compound in combination therapies for cancer treatment. For instance:

- Case Study 1 : A patient with relapsed AML showed a significant reduction in leukemic cell burden after treatment with this compound combined with standard chemotherapy.

- Case Study 2 : A cohort study involving patients with solid tumors indicated improved outcomes when this compound was used alongside targeted therapies, suggesting synergistic effects.

Q & A

Q. Key Reaction Conditions :

- Temperature: 0–25°C for sulfonylation to minimize side reactions.

- Solvent: THF or dichloromethane for optimal solubility.

- Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometry of ethanesulfonyl chloride (1.2–1.5 equiv).

Advanced: How can structural contradictions in NMR data be resolved for this compound?

Answer:

Discrepancies in NMR assignments (e.g., unexpected splitting or shifts) often arise from dynamic processes like tautomerism or rotameric equilibria. Methodological approaches include:

- 2D NMR Techniques : HSQC and HMBC to correlate proton and carbon signals, resolving ambiguities in pyrrolidine or pyrimidine ring proton environments .

- Variable-Temperature NMR : Identify conformational changes by analyzing signal coalescence at elevated temperatures.

- Computational Validation : Compare experimental and shifts with density functional theory (DFT)-calculated values for the proposed structure .

Example : A downfield-shifted methylene proton (~δ 4.5 ppm) may indicate proximity to the sulfonamide’s electron-withdrawing group, validated by HMBC correlations to the sulfonyl sulfur .

Basic: What analytical techniques are critical for confirming purity and structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR to verify substituent positions and integration ratios (e.g., pyrrolidine CH groups at δ 1.8–2.2 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 325.1425 for CHNOS) .

Data Consistency Check : Cross-reference melting point (if crystalline) and IR spectra (e.g., sulfonamide S=O stretches at ~1150–1350 cm) .

Advanced: How can structure-activity relationship (SAR) studies guide bioactivity optimization?

Answer:

- Pyrrolidine Modifications : Replace pyrrolidine with piperidine or morpholine to alter steric bulk and hydrogen-bonding capacity. Evaluate changes in target binding via enzyme inhibition assays .

- Sulfonamide Variants : Substitute ethanesulfonamide with benzenesulfonamide or trifluoromethanesulfonamide to modulate lipophilicity and metabolic stability .

- Pyrimidine Substitutions : Introduce electron-withdrawing groups (e.g., Cl, CF) at the 4-position to enhance π-stacking interactions with biological targets .

Case Study : Analogues with 4,6-dimethylpyrimidine show improved target affinity due to increased hydrophobic interactions, as demonstrated in kinase inhibition assays .

Basic: What are the common solubility and stability challenges during in vitro assays?

Answer:

- Solubility : The compound’s sulfonamide group confers moderate aqueous solubility (~1–5 mM in PBS at pH 7.4). For low solubility batches, use DMSO stock solutions (<1% v/v) to avoid precipitation .

- Stability : Monitor degradation in buffered solutions (pH 6–8) via HPLC over 24–72 hours. Instability in acidic conditions (pH <4) may necessitate formulation adjustments .

Mitigation Strategy : Co-solvents (e.g., cyclodextrins) or salt formation (e.g., hydrochloride) can enhance solubility for cell-based assays .

Advanced: How can computational modeling predict metabolic pathways and toxicity?

Answer:

- Metabolite Prediction : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) metabolites. Focus on the pyrrolidine ring (N-dealkylation) and sulfonamide (S-oxidation) as hotspots .

- Toxicity Screening : Assess hepatotoxicity via cytochrome P450 inhibition assays (e.g., CYP3A4) and Ames test for mutagenicity.

- Docking Studies : Simulate binding to off-target receptors (e.g., hERG channel) to predict cardiovascular risks .

Basic: What are the recommended storage conditions for long-term stability?

Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent photodegradation.

- Humidity Control : Use desiccants (silica gel) to avoid hygroscopic degradation of the sulfonamide group.

- Stability Monitoring : Conduct annual HPLC analyses to detect degradation products (>98% purity threshold) .

Advanced: How can crystallography resolve ambiguous stereochemistry in derivatives?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate). Resolve pyrrolidine ring puckering or sulfonamide conformation using SHELX software .

- Comparative Analysis : Overlay crystal structures of analogues (e.g., 4-methylpyrimidine derivatives) to identify stereoelectronic effects on packing .

Example : A C–C bond length of 1.52 Å in the pyrrolidine ring confirms envelope puckering, validated by SCXRD (R-factor <0.07) .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

- Kinase Inhibition : Use fluorescence polarization assays (e.g., FLT3 kinase) with ATP-conjugated probes to measure IC values .

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Cytotoxicity : MTT assay in HEK293 or HepG2 cells to establish selectivity indices .

Advanced: How can reaction optimization address low yields in sulfonamide coupling?

Answer:

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation via intermediate stabilization .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve reagent solubility.

- Workup Refinement : Quench excess sulfonyl chloride with ice-cold NaHCO and extract with ethyl acetate to minimize hydrolysis .

Yield Improvement : From 45% to 72% by increasing reaction time to 12 hours and using a 1.3:1 molar ratio of ethanesulfonyl chloride to amine intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.